molecular formula C12H16INO2 B1645339 N-Boc 4-Iodo-N-methylaniline

N-Boc 4-Iodo-N-methylaniline

Cat. No. B1645339
M. Wt: 333.16 g/mol
InChI Key: HGTSPKSIIVFNAV-UHFFFAOYSA-N
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Patent
US06683201B2

Procedure details

A solution of 15.96 g (50 mmol) (4-Iodo-phenyl)-carbamic acid tert-butyl ester and 24.96 ml (400 mmol) iodomethane in 250 ml THF was treated at −18° C. with 4.36 (100 mmol) 55% NaH during 1 h. The reaction was warmed up over night to room temperature, neutralized at 0° C. with aqueous 10% KHSO4, evaporated and extracted with aqueous 10% KHSO4/Et2O (3×). The organic phases were washed with aqueous 10% NaCl, dried (Na2SO4) and evaporated to yield 17.8 g (quantitative) of (4-Iodo-phenyl)-methyl-carbamic acid tert-butyl ester, MS: 333 (M).
Quantity
15.96 g
Type
reactant
Reaction Step One
Quantity
24.96 mL
Type
reactant
Reaction Step One
[Compound]
Name
4.36
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].I[CH3:17].[H-].[Na+].OS([O-])(=O)=O.[K+]>C1COCC1>[C:1]([O:5][C:6](=[O:15])[N:7]([C:8]1[CH:9]=[CH:10][C:11]([I:14])=[CH:12][CH:13]=1)[CH3:17])([CH3:4])([CH3:2])[CH3:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
15.96 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC=C(C=C1)I)=O
Name
Quantity
24.96 mL
Type
reactant
Smiles
IC
Name
4.36
Quantity
100 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous 10% KHSO4/Et2O (3×)
WASH
Type
WASH
Details
The organic phases were washed with aqueous 10% NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)C1=CC=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: CALCULATEDPERCENTYIELD 106.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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